Cycloguanil-d6 (hydrochloride)
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Overview
Description
Cycloguanil-d6 (hydrochloride) is a deuterium-labeled version of cycloguanil, which is an active metabolite of the antimalarial drug proguanil. Cycloguanil-d6 (hydrochloride) is primarily used as an internal standard for the quantification of cycloguanil in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloguanil-d6 (hydrochloride) involves the deuteration of cycloguanil. The general synthetic route includes the reaction of 4-chloroaniline with dicyandiamide to form 4-chlorophenylbiguanide. This intermediate is then condensed with acetone to produce cycloguanil. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts .
Industrial Production Methods
Industrial production of cycloguanil-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated product. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cycloguanil-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Cycloguanil can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert cycloguanil back to its precursor forms.
Substitution: Substitution reactions can occur at the chloro group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of cycloguanil, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Cycloguanil-d6 (hydrochloride) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of cycloguanil.
Biology: Studied for its interactions with biological molecules and its role as a dihydrofolate reductase inhibitor.
Medicine: Investigated for its antimalarial properties and potential use in combination therapies.
Industry: Utilized in the development and quality control of antimalarial drugs.
Mechanism of Action
Cycloguanil-d6 (hydrochloride) exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of deoxythymidylate, an essential component for DNA replication in the malaria parasite. The molecular targets include the DHFR enzyme in Plasmodium species, and the pathways involved are related to folate metabolism .
Comparison with Similar Compounds
Similar Compounds
Proguanil: The parent compound of cycloguanil, used as an antimalarial drug.
Chlorcycloguanil: A structurally similar compound with similar antimalarial properties.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in malaria treatment.
Uniqueness
Cycloguanil-d6 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from non-deuterated cycloguanil in complex biological samples .
Properties
Molecular Formula |
C11H15Cl2N5 |
---|---|
Molecular Weight |
294.21 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i1D3,2D3; |
InChI Key |
MOUAPRKJJUXEIE-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |
Origin of Product |
United States |
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